3-(4-Methoxyphenyl)oxirane-2-carbonitrile
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Overview
Description
3-(4-Methoxyphenyl)oxirane-2-carbonitrile: is an organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) and a nitrile group attached to a 4-methoxyphenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)oxirane-2-carbonitrile typically involves the reaction of 4-methoxybenzaldehyde with chloroacetonitrile in the presence of a base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of different solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)oxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(4-Methoxyphenyl)oxirane-2-carbonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)oxirane-2-carbonitrile involves its reactivity due to the presence of the oxirane ring and nitrile group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products .
Comparison with Similar Compounds
- 3-(4-Methylphenyl)oxirane-2-carbonitrile
- 3-(4-Methoxyphenyl)oxirane-2-carboxylate
- [3-(4-Methoxyphenyl)oxiran-2-yl]methanol
Comparison: While these compounds share structural similarities, such as the presence of an oxirane ring and a substituted phenyl group, they differ in their functional groups (e.g., nitrile, carboxylate, methanol). These differences influence their reactivity and applications. For example, the presence of a carboxylate group in 3-(4-Methoxyphenyl)oxirane-2-carboxylate may make it more suitable for certain types of chemical reactions compared to 3-(4-Methoxyphenyl)oxirane-2-carbonitrile .
Properties
CAS No. |
81860-68-6 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C10H9NO2/c1-12-8-4-2-7(3-5-8)10-9(6-11)13-10/h2-5,9-10H,1H3 |
InChI Key |
YMWNQVFFUMJTJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C#N |
Origin of Product |
United States |
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